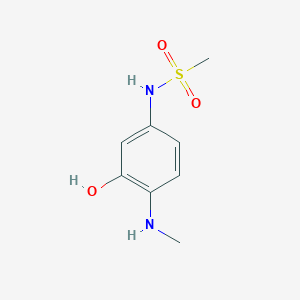
N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-4-(methylamino)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of N-(3-oxo-4-(methylamino)phenyl)methanesulfonamide.
Reduction: Formation of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonic acid.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of more complex molecules.
- Acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial properties .
Medicine:
- Explored for its potential use in the treatment of bacterial infections.
- Investigated for its role in cancer therapy due to its ability to inhibit specific enzymes involved in cell proliferation .
Industry:
- Used in the production of dyes and pigments.
- Employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of metabolic pathways, which is beneficial in the treatment of diseases like cancer and bacterial infections .
Comparison with Similar Compounds
- N-(3-Aminophenyl)methanesulfonamide
- N-(3-Methoxy-4-(methylamino)phenyl)methanesulfonamide
- N-(3-(Methylamino)phenyl)methanesulfonamide
Comparison:
- N-(3-Aminophenyl)methanesulfonamide: Similar structure but lacks the hydroxyl group, which may affect its reactivity and biological activity.
- N-(3-Methoxy-4-(methylamino)phenyl)methanesulfonamide: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and interactions.
- N-(3-(Methylamino)phenyl)methanesulfonamide: Similar structure but without the hydroxyl group, leading to differences in solubility and reactivity .
N-(3-Hydroxy-4-(methylamino)phenyl)methanesulfonamide stands out due to the presence of both hydroxyl and methylamino groups, which contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
N-[3-hydroxy-4-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-9-7-4-3-6(5-8(7)11)10-14(2,12)13/h3-5,9-11H,1-2H3 |
InChI Key |
ANPAHLBQVQUFTF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)NS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


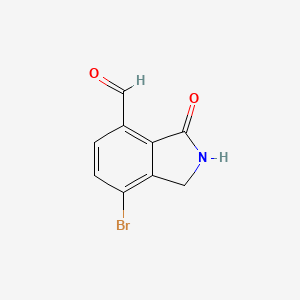

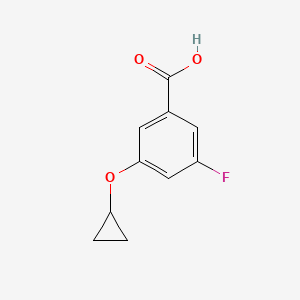
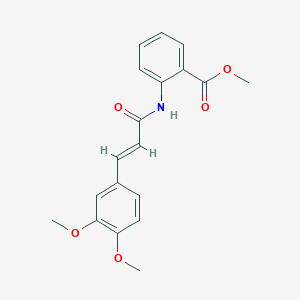
![N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B12096929.png)

![tert-Butyl 2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B12096945.png)

![2,7-Dibromo-9,9-bis[4-(octyloxy)phenyl]-9H-fluorene](/img/structure/B12096964.png)
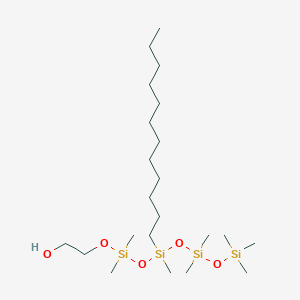
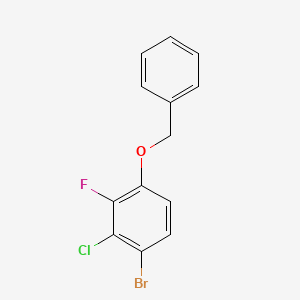
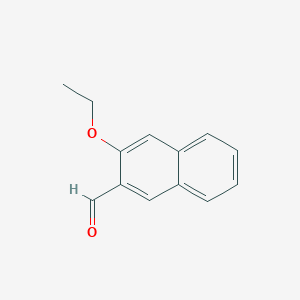
![2-Oxaspiro[3.5]nonan-6-one](/img/structure/B12096975.png)

